1-((3,5-Dimethylphenoxy)methyl)-1H-pyrazole-3-carbohydrazide
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Overview
Description
1-((3,5-Dimethylphenoxy)methyl)-1H-pyrazole-3-carbohydrazide is a chemical compound with a complex structure that includes a pyrazole ring, a phenoxy group, and a carbohydrazide moiety
Preparation Methods
The synthesis of 1-((3,5-Dimethylphenoxy)methyl)-1H-pyrazole-3-carbohydrazide typically involves multiple steps. One common method starts with the reaction of 3,5-dimethylphenol with an appropriate alkylating agent to form the 3,5-dimethylphenoxy derivative. This intermediate is then reacted with a pyrazole derivative under specific conditions to form the desired compound. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to increase yield and purity .
Chemical Reactions Analysis
1-((3,5-Dimethylphenoxy)methyl)-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Hydrolysis: The carbohydrazide moiety can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and hydrazines
Scientific Research Applications
1-((3,5-Dimethylphenoxy)methyl)-1H-pyrazole-3-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-((3,5-Dimethylphenoxy)methyl)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
1-((3,5-Dimethylphenoxy)methyl)-1H-pyrazole-3-carbohydrazide can be compared with similar compounds such as:
3,5-Dimethylphenol: A simpler phenolic compound used as an intermediate in various chemical syntheses.
5-(3,5-Dimethylphenoxy)methyl-2-oxazolidinone: Another compound with a similar phenoxy group, used in medicinal chemistry.
5-[(3,5-Dimethylphenoxy)methyl]-3-ethyl-1,3-oxazolidin-2-one: A related oxazolidinone derivative with applications in pharmaceuticals.
Properties
IUPAC Name |
1-[(3,5-dimethylphenoxy)methyl]pyrazole-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-9-5-10(2)7-11(6-9)19-8-17-4-3-12(16-17)13(18)15-14/h3-7H,8,14H2,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBFGFRRTKLZHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCN2C=CC(=N2)C(=O)NN)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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